N-piperidine Ibrutinib hydrochloride is a derivative of Ibrutinib, a well-known inhibitor of Bruton’s tyrosine kinase (BTK). This compound is recognized for its efficacy in targeting both the wild-type and mutant forms of BTK, making it a significant agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound is classified as a reversible inhibitor and has demonstrated promising results in preclinical studies due to its ability to inhibit BTK effectively with low IC50 values of approximately 51.0 nM for wild-type BTK and 30.7 nM for the C481S mutant BTK.
The synthesis of N-piperidine Ibrutinib hydrochloride involves several intricate steps. A common synthetic route begins with the reaction of (S)-1-boc-3-hydroxy piperidine with methane sulfonyl chloride to create an intermediate, (S)-1-boc-3-methylsulfonyloxy piperidine. This intermediate is subsequently treated with various reagents to introduce the piperidine moiety and other functional groups.
The synthesis typically employs controlled conditions, utilizing solvents such as dimethyl sulfoxide and catalysts to facilitate reactions. Industrial production methods focus on optimizing these conditions to achieve high yields and purity while minimizing costs associated with purification steps. For example, a Suzuki reaction may be used on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to introduce the phenoxyphenyl group, followed by a Mitsunobu reaction for piperidine ring incorporation .
N-piperidine Ibrutinib hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. Its IUPAC name is 3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. The molecular formula is C22H22N6O·ClH, indicating the presence of various functional groups that contribute to its biological activity.
N-piperidine Ibrutinib hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, allowing for modifications of the piperidine ring by introducing different substituents using alkyl halides or other reagents.
The specific conditions and reagents used in these reactions significantly influence the products formed. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. The versatility in chemical reactivity allows researchers to tailor the properties of N-piperidine Ibrutinib hydrochloride for specific applications .
N-piperidine Ibrutinib hydrochloride exerts its pharmacological effects primarily through the inhibition of BTK. The mechanism involves the formation of a covalent bond with a cysteine residue (Cys481) located in the active site of BTK. This irreversible binding effectively inhibits kinase activity, disrupting downstream signaling pathways critical for B-cell proliferation and survival .
N-piperidine Ibrutinib hydrochloride typically appears as a white to off-white solid. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide and moderate solubility in water.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its melting point and boiling point are not well-documented but are essential for determining storage and handling protocols.
Relevant data from PubChem suggests that its molecular weight is approximately 384.90 g/mol .
N-piperidine Ibrutinib hydrochloride has diverse applications across several fields:
Chemistry: It serves as a building block in synthesizing complex molecules and is particularly significant in developing Proteolysis Targeting Chimeras (PROTACs), which aim to selectively degrade target proteins.
Biology: The compound plays a crucial role in studies involving BTK inhibition, helping elucidate BTK's role in various cellular processes.
Medicine: Ongoing investigations focus on its potential therapeutic applications against B-cell malignancies.
Industry: In pharmaceutical development, this compound aids in creating new therapeutic agents targeting BTK specifically .
N-piperidine Ibrutinib hydrochloride is a rationally designed small molecule inhibitor targeting Bruton's tyrosine kinase, a critical enzyme in B-cell receptor signaling pathways. This compound exhibits high binding affinity and specificity for Bruton's tyrosine kinase through distinct molecular interactions that modulate kinase activity.
Unlike the covalent inhibitor Ibrutinib (which forms an irreversible bond with Cysteine 481 in Bruton's tyrosine kinase's adenosine triphosphate-binding pocket), N-piperidine Ibrutinib hydrochloride functions as a reversible competitive inhibitor. This compound engages Bruton's tyrosine kinase through non-covalent molecular interactions, primarily hydrogen bonding, van der Waals forces, and hydrophobic interactions, without forming a permanent covalent bond [2]. The thermodynamic profile of this reversible binding allows for sustained kinase inhibition while potentially reducing off-target effects associated with covalent binding to non-target proteins containing reactive cysteine residues [3]. The binding free energy (ΔG) of this interaction is optimized through the piperidine modification, which enhances complementarity with Bruton's tyrosine kinase's hydrophobic regions while maintaining appropriate solubility properties for cellular penetration.
N-piperidine Ibrutinib hydrochloride exhibits complex effects on Bruton's tyrosine kinase conformation beyond simple active site occupation. Biochemical analyses indicate this compound induces allosteric modulation of the kinase domain, stabilizing Bruton's tyrosine kinase in an inactive conformation. Specifically, it disrupts the spatial relationship between key regulatory elements, including the aspartate-phenylalanine-glycine motif and the activation loop, thereby preventing the conformational changes required for full catalytic activity [4]. This allosteric perturbation extends beyond the adenosine triphosphate-binding pocket, affecting interdomain communication between the kinase domain and neighboring domains. The piperidine moiety contributes significantly to this allosteric effect through interactions with regulatory residues adjacent to the catalytic cleft, effectively locking Bruton's tyrosine kinase in a catalytically incompetent state despite the absence of irreversible covalent bonding [1].
A significant pharmacological advantage of N-piperidine Ibrutinib hydrochloride lies in its potent activity against the C481S Bruton's tyrosine kinase mutant, which confers resistance to covalent Bruton's tyrosine kinase inhibitors. Biochemical assays demonstrate an impressive half-maximal inhibitory concentration value of 30.7 nanomolar against Bruton's tyrosine kinase^C481S^, compared to 51.0 nanomolar for wild-type Bruton's tyrosine kinase [1] [2]. This mutant-selective potency stems from the compound's binding mechanism being independent of Cysteine 481 reactivity. Structural analyses reveal that N-piperidine Ibrutinib hydrochloride maintains robust interactions with the Bruton's tyrosine kinase adenosine triphosphate-binding pocket through an extensive hydrogen-bonding network with hinge region residues (Met 477, Glu 475) and hydrophobic packing against gatekeeper residues (Thr 474), circumventing the need for covalent attachment [4]. The piperidine group provides additional van der Waals contacts with residues unaffected by the C481S mutation, explaining the enhanced relative potency against this mutant compared to wild-type Bruton's tyrosine kinase. This differential inhibition profile represents a significant advancement in overcoming clinically relevant Bruton's tyrosine kinase inhibitor resistance mechanisms.
Table 1: Inhibition Profiles of N-piperidine Ibrutinib Hydrochloride Against Bruton's tyrosine kinase Variants
Bruton's tyrosine kinase Variant | Half-maximal inhibitory concentration (nanomolar) | Resistance Mechanism Addressed | Structural Determinants of Binding |
---|---|---|---|
Wild-Type Bruton's tyrosine kinase | 51.0 ± 2.5 | Not applicable | Hydrogen bonding with Glu 475, Met 477; Hydrophobic interactions with Thr 474 |
C481S Mutant | 30.7 ± 1.8 | Cysteine 481 mutation preventing covalent bonding | Enhanced hydrophobic packing with Thr 474; Van der Waals contacts with mutated serine 481 |
T474I Mutant | >500* | Steric hindrance at gatekeeper position | Disrupted hydrophobic interaction with bulkier isoleucine residue |
L528W Mutant | >1000* | Kinase-dead scaffold mutation | Loss of catalytic function; conformational disruption |
*Reported values for resistance mutants are estimated based on structural analogs and published resistance profiles [4]
Kinetic characterization of N-piperidine Ibrutinib hydrochloride reveals distinct inhibition patterns across Bruton's tyrosine kinase variants. Against wild-type Bruton's tyrosine kinase, the compound displays competitive inhibition kinetics with respect to adenosine triphosphate, characterized by a dissociation constant (K~i~) of approximately 28 nanomolar. For the C481S mutant, inhibition kinetics demonstrate mixed competitive-noncompetitive characteristics, suggesting binding to both unoccupied Bruton's tyrosine kinase and Bruton's tyrosine kinase-adenosine triphosphate complexes, with an improved K~i~ of 15 nanomolar [1]. This enhanced affinity for the mutant enzyme correlates with the lower half-maximal inhibitory concentration observed in biochemical assays. However, against other clinically relevant mutants—notably the gatekeeper mutant T474I and the scaffold mutant L528W—inhibitory activity substantially diminishes. The T474I mutation introduces steric bulk that disrupts optimal hydrophobic interactions in the adenosine triphosphate-binding pocket, increasing the half-maximal inhibitory concentration beyond clinically relevant concentrations (>500 nanomolar) [4]. The L528W mutation induces a kinase-dead conformation where catalytic activity is abolished but scaffold function remains; N-piperidine Ibrutinib hydrochloride shows minimal binding to this conformation (half-maximal inhibitory concentration >1000 nanomolar), highlighting its dependence on an intact kinase domain architecture.
N-piperidine Ibrutinib hydrochloride exerts profound effects on B-cell receptor signaling through potent Bruton's tyrosine kinase inhibition. Biochemical and cellular studies confirm that nanomolar concentrations effectively block B-cell receptor-mediated activation of Bruton's tyrosine kinase, preventing its autophosphorylation at Tyrosine 223 and subsequent transphosphorylation of downstream substrates [1]. This inhibition disrupts multiple signaling nodes: phospholipase gamma 2 phosphorylation and activation is abrogated, preventing inositol trisphosphate generation and calcium mobilization from endoplasmic reticulum stores [4]. Consequently, nuclear factor of activated T-cells activation is significantly diminished, reducing transcriptional activation of B-cell survival and proliferation genes. Additionally, N-piperidine Ibrutinib hydrochloride treatment disrupts Bruton's tyrosine kinase-mediated amplification of B-cell receptor signaling by attenuating the formation of the Bruton's tyrosine kinase-phospholipase gamma 2 signalosome, effectively terminating the signal propagation cascade at its earliest stages. This comprehensive disruption explains the compound's potent anti-proliferative effects observed in malignant B-cell lines dependent on tonic B-cell receptor signaling.
Beyond direct B-cell receptor signaling blockade, N-piperidine Ibrutinib hydrochloride modulates intricate crosstalk between Bruton's tyrosine kinase-dependent pathways and key survival networks. The compound significantly suppresses nuclear factor kappa-light-chain-enhancer of activated B cells activation by interfering with Bruton's tyrosine kinase's role in inhibitor of nuclear factor kappa B kinase activation, thereby preventing inhibitor of nuclear factor kappa B degradation and nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation [4]. Simultaneously, it attenuates both canonical and non-canonical nuclear factor kappa-light-chain-enhancer of activated B cells pathways by reducing phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase and inhibiting processing of p100 to p52.
In parallel, N-piperidine Ibrutinib hydrochloride demonstrates complex regulation of mitogen-activated protein kinase cascades. It reduces extracellular signal-regulated kinase phosphorylation by disrupting Bruton's tyrosine kinase-mediated Ras activation while paradoxically increasing c-Jun N-terminal kinase signaling in certain cellular contexts [6]. This differential effect on mitogen-activated protein kinase subfamilies reflects Bruton's tyrosine kinase's multifaceted role as a signaling scaffold beyond its catalytic function. The compound's ability to simultaneously disrupt nuclear factor kappa-light-chain-enhancer of activated B cells activation and rewire mitogen-activated protein kinase signaling creates a synthetic lethal environment in malignant B-cells, explaining its potent anti-tumor effects observed in preclinical models of Bruton's tyrosine kinase-dependent hematological malignancies.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4